Methyl 1-(p-tolyl)cyclopropanecarboxylate
Overview
Description
“Methyl 1-(p-tolyl)cyclopropanecarboxylate” is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. It is used in various applications, including structure-activity studies of small carboxylic acids (SCAs) and the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .
Molecular Structure Analysis
The molecular structure of “Methyl 1-(p-tolyl)cyclopropanecarboxylate” consists of a cyclopropane ring attached to a carboxylate group and a p-tolyl group. The p-tolyl group is a functional group related to toluene, consisting of a methyl group and an aromatic ring .Scientific Research Applications
Multi-functionalized Methylenecyclopropanes Synthesis
Researchers have developed methods for synthesizing multi-functionalized methylenecyclopropanes using 1-chlorovinyl p-tolyl sulfoxides with [chloro(p-tolylsulfinyl)methyl]lithium. This process yields compounds with both chloro(p-tolylsulfinyl)methylene and (p-tolylsulfinyl)cyclopropylidene moieties. Further treatment with butyllithium leads to the formation of conjugated enynes, demonstrating the compound's role in constructing complex molecular structures (Kimura et al., 2017).
Stereoselective Cyclopropyl Phosphonate Formation
The stereoselective formation of cyclopropyl phosphonates highlights another aspect of the compound's utility. The methylation of specific cyclopropanecarboxylic esters occurs with full inversion of configuration, underscoring the influence of structure on the stereochemistry of carbanion formation. This finding reveals insights into the synthetic flexibility and challenges of cyclopropane derivatives (Midura et al., 2013).
Photolysis Dynamics and Ring Activation
The photolysis dynamics of cyclopropyl aryl ketones, including those related to Methyl 1-(p-tolyl)cyclopropanecarboxylate, show a significant ring-activation effect by oxygen. This research provides a deeper understanding of the photoreaction pathways and the formation of various photoproducts, which could have implications for material science and photochemistry (Kim et al., 2001).
Cyclopropane Units in Drug Synthesis
The development of chiral cyclopropane units for potential application in drug synthesis, such as GABA receptor agonists/antagonists, demonstrates the compound's relevance in medicinal chemistry. Enantiomerically pure cyclopropanecarboxylic acid derivatives have been synthesized, illustrating the role of these structures in creating conformationally restricted analogues of bioactive molecules (Rzewnicka et al., 2022).
Lewis Acid-Catalyzed Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles offers a mild and efficient synthetic route to a variety of products, preserving enantiomeric purity. This methodology has been applied in the synthesis of compounds like the dual serotonin/norepinephrine reuptake inhibitor, demonstrating the versatility and utility of cyclopropane derivatives in synthesizing complex organic molecules (Lifchits & Charette, 2008).
properties
IUPAC Name |
methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKNOCBCIJGIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(p-tolyl)cyclopropanecarboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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